molecular formula C16H16N2O2S B11328867 3-(3-hydroxypropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(3-hydroxypropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11328867
M. Wt: 300.4 g/mol
InChI Key: CERYHENLEUGZCE-UHFFFAOYSA-N
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Description

3-(3-HYDROXYPROPYL)-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-HYDROXYPROPYL)-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Hydroxypropyl Group: This step often involves the reaction of the thienopyrimidine intermediate with a hydroxypropylating agent such as 3-chloropropanol in the presence of a base like potassium carbonate.

    Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-HYDROXYPROPYL)-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylphenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products

    Oxidation: 3-(3-Carboxypropyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one.

    Reduction: 3-(3-Hydroxypropyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-ol.

    Substitution: 3-(3-Hydroxypropyl)-5-(4-nitrophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (nitration product).

Scientific Research Applications

3-(3-HYDROXYPROPYL)-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-HYDROXYPROPYL)-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Hydroxypropyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: Lacks the methyl group on the phenyl ring.

    3-(3-Hydroxypropyl)-5-(4-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    3-(3-Hydroxypropyl)-5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

3-(3-HYDROXYPROPYL)-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydroxypropyl group and the methylphenyl group provides distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

3-(3-hydroxypropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H16N2O2S/c1-11-3-5-12(6-4-11)13-9-21-15-14(13)16(20)18(10-17-15)7-2-8-19/h3-6,9-10,19H,2,7-8H2,1H3

InChI Key

CERYHENLEUGZCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCCO

Origin of Product

United States

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